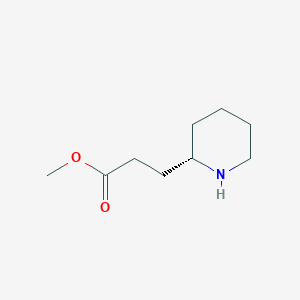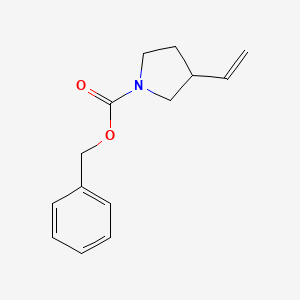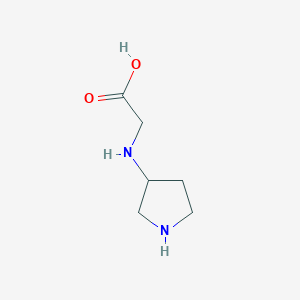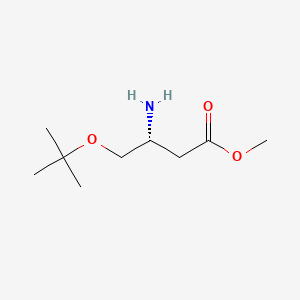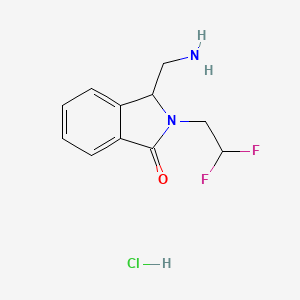
2-ethyl-2,3-dihydro-1H-isoindol-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-2,3-dihydro-1H-isoindol-1-imine is a heterocyclic compound with the molecular formula C10H12N2. This compound is part of the isoindoline family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-1-imine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-1H-isoindole with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
2-ethyl-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-ethyl-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-ethyl-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-ethyl-2,3-dihydro-1H-isoindol-1-imine can be compared with other similar compounds such as:
2-ethyl-2,3-dihydro-1H-isoindol-5-ol: This compound has a hydroxyl group at the 5-position, which alters its chemical properties and reactivity.
2-ethyl-2,3-dihydro-1H-isoindol-4-amine: The presence of an amine group at the 4-position makes it more reactive in certain chemical reactions.
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-ethyl-3H-isoindol-1-imine |
InChI |
InChI=1S/C10H12N2/c1-2-12-7-8-5-3-4-6-9(8)10(12)11/h3-6,11H,2,7H2,1H3 |
InChI-Schlüssel |
USJRVQWIMMYHJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2=CC=CC=C2C1=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




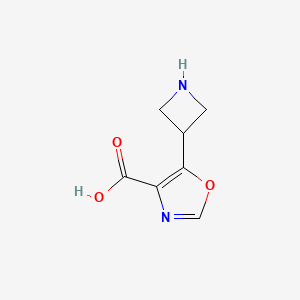
![3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid](/img/structure/B13511038.png)
![2',3,5,5'-Tetramethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B13511044.png)
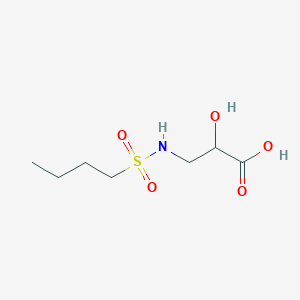
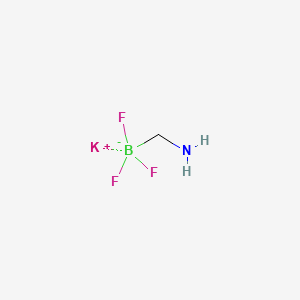
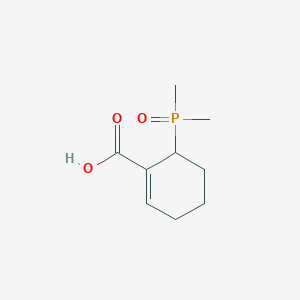
![2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B13511076.png)
